molecular formula C13H11NO2S2 B2882311 1-methanesulfonyl-10H-phenothiazine CAS No. 1194739-28-0

1-methanesulfonyl-10H-phenothiazine

Cat. No.: B2882311
CAS No.: 1194739-28-0
M. Wt: 277.36
InChI Key: FAHOKEKRQVMPKI-UHFFFAOYSA-N
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Description

1-methanesulfonyl-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine class It is characterized by the presence of a methanesulfonyl group attached to the phenothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methanesulfonyl-10H-phenothiazine can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of iron salts as catalysts helps in reducing the cost and environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Substitution: It can participate in substitution reactions where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylsulfonyl-10H-phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHOKEKRQVMPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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